
(2R)-2-tert-Butylthiirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-tert-Butylthiirane is a chiral organosulfur compound featuring a three-membered ring structure with a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-tert-Butylthiirane typically involves the reaction of tert-butylthiol with an epoxide under basic conditions. One common method is the reaction of tert-butylthiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic attack of the thiol on the epoxide, followed by ring closure to form the thiirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
(2R)-2-tert-Butylthiirane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted thiirane derivatives depending on the nucleophile used.
科学研究应用
(2R)-2-tert-Butylthiirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-tert-Butylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
(2S)-2-tert-Butylthiirane: The enantiomer of (2R)-2-tert-Butylthiirane, with similar chemical properties but different biological activity.
Ethylene sulfide: A simpler thiirane compound without the tert-butyl group.
Propylene sulfide: Another thiirane derivative with a different alkyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and chiral interactions in various chemical and biological systems.
属性
CAS 编号 |
52305-31-4 |
|---|---|
分子式 |
C6H12S |
分子量 |
116.23 g/mol |
IUPAC 名称 |
(2R)-2-tert-butylthiirane |
InChI |
InChI=1S/C6H12S/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3/t5-/m0/s1 |
InChI 键 |
KEPSIDHSAFAUSG-YFKPBYRVSA-N |
手性 SMILES |
CC(C)(C)[C@@H]1CS1 |
规范 SMILES |
CC(C)(C)C1CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
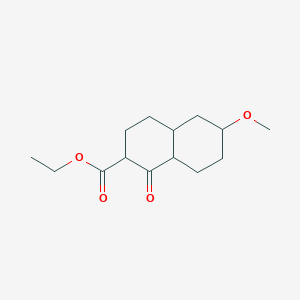
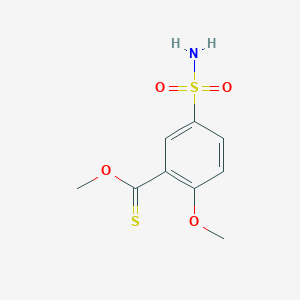
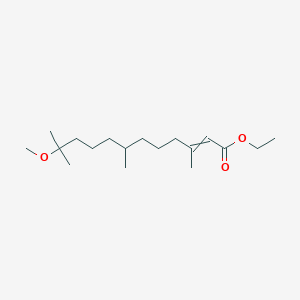

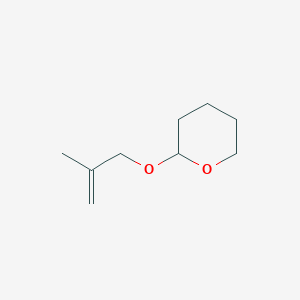



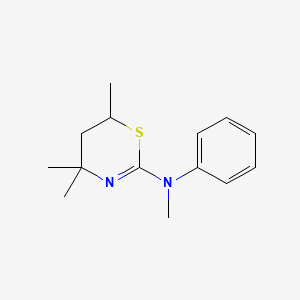
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
